
2-(2-Phenoxyacetamido)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Phenoxyacetamido)propanoic acid is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.228. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Applications
1.1 Anti-inflammatory Agents
Research has shown that derivatives of 2-(2-Phenoxyacetamido)propanoic acid can act as selective cyclooxygenase-2 (COX-2) inhibitors. COX-2 is a significant target for anti-inflammatory treatments due to its role in synthesizing prostaglandins, which are mediators of inflammation. A study demonstrated that certain derivatives exhibited significant anti-inflammatory effects without causing gastrointestinal side effects, making them promising candidates for new anti-inflammatory drugs .
Compound | Inhibition (%) | TNF-α Reduction (%) | PGE-2 Reduction (%) |
---|---|---|---|
Compound A | 63.35% | 61.04% | 60.58% |
Compound B | 46.51% | 64.88% | 57.07% |
1.2 Antagonists for GPR34 Receptor
Another significant application is in the design of antagonists targeting the GPR34 receptor, which is implicated in various diseases, including neuropathic pain and cancer. A series of derivatives based on this compound were synthesized and evaluated for their potency as GPR34 antagonists. One derivative demonstrated an IC50 value of 0.059 μM in cellular assays, indicating strong potential for therapeutic applications .
Compound Name | IC50 (μM) | Selectivity |
---|---|---|
Compound 5e | 0.059 | High |
Compound X | 0.680 | Moderate |
Synthesis and Structural Studies
2.1 Synthetic Approaches
The synthesis of this compound and its derivatives has been achieved through various methods, including solid-phase synthesis and solution-phase reactions. These synthetic strategies are crucial for producing compounds with specific biological activities while optimizing yield and purity .
2.2 Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound has led to the identification of modifications that enhance its biological activity. For instance, substituting different functional groups on the phenoxyacetamido moiety has been shown to significantly affect the compound's efficacy against specific targets .
Case Studies
3.1 In Vivo Efficacy
In a mouse model of neuropathic pain, a derivative of this compound was tested for its analgesic properties. The study found that this compound effectively reduced pain sensitivity without observable toxicity, highlighting its potential as a safe therapeutic option .
3.2 Toxicological Profiling
Comprehensive toxicological studies have been conducted to assess the safety profile of these compounds. Parameters such as liver enzyme levels (AST and ALT), kidney function indicators (creatinine and urea), and histopathological changes were evaluated to ensure that promising candidates do not exhibit adverse effects during therapeutic use .
Propiedades
IUPAC Name |
2-[(2-phenoxyacetyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-8(11(14)15)12-10(13)7-16-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMBJDLBNSHJLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)COC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.